molecular formula C16H11FN4O2S B2930490 6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049439-43-1

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2930490
CAS No.: 1049439-43-1
M. Wt: 342.35
InChI Key: YJYCKRNRCJNIOC-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxazole ring, and an imidazo[2,1-b][1,3]thiazole core

Mechanism of Action

Mode of Action

It’s known that the compound has broad-spectrum antiproliferative activity . This suggests that it may interact with its targets to inhibit cell proliferation, but the exact mechanism remains to be elucidated.

Result of Action

The compound has demonstrated broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . For instance, it showed superior potency than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line . This indicates that the compound can effectively inhibit cell proliferation in these cancer types.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as thiourea and a halogenated ketone, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling to Form the Final Compound: The final step involves coupling the oxazole and imidazo[2,1-b][1,3]thiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or heterocyclic core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This compound has a similar imidazo[2,1-b]thiazole core but with different substituents on the aromatic ring.

    3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: Another similar compound with multiple fluorine atoms on the aromatic ring.

Uniqueness

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific combination of structural features, including the fluorophenyl group, oxazole ring, and imidazo[2,1-b][1,3]thiazole core

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2S/c1-9-6-14(20-23-9)19-15(22)13-8-24-16-18-12(7-21(13)16)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCKRNRCJNIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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